molecular formula C11H18N2O2 B13230879 1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione

1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B13230879
M. Wt: 210.27 g/mol
InChI Key: KWPYXHVRXMQDIQ-UHFFFAOYSA-N
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Description

1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both a pyrrolidine ring and a cyclohexyl group makes this compound particularly interesting for various chemical and biological studies .

Chemical Reactions Analysis

1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes. The inhibition of these enzymes can lead to therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .

Comparison with Similar Compounds

1-[(1-Aminocyclohexyl)methyl]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[(1-aminocyclohexyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C11H18N2O2/c12-11(6-2-1-3-7-11)8-13-9(14)4-5-10(13)15/h1-8,12H2

InChI Key

KWPYXHVRXMQDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN2C(=O)CCC2=O)N

Origin of Product

United States

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